Temephos

Catalog No.
S544887
CAS No.
3383-96-8
M.F
C16H20O6P2S3
M. Wt
466.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temephos

CAS Number

3383-96-8

Product Name

Temephos

IUPAC Name

[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfanylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C16H20O6P2S3

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3

InChI Key

WWJZWCUNLNYYAU-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (NIOSH, 2024)
Soluble in common organic solvents such as diethyl ether, aromatic and chlorinated hydrocarbons.
Soluble in acetonitrile, carbon tetrachloride, ether, toluene
In hexane, 9.6 g/L
In water, 9.0X10-6 g/L at 10 °C; 2.7X10-4 g/L at 20 °C; 7.0X10-4 g/L at 30 °C
In water, 0.27 mg/L at 25 °C
Solubility in water: none
Insoluble

Synonyms

Temefos; Abate; Bithion; Lyphor; Procida

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC

The exact mass of the compound Temephos is 465.9897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)5.79e-07 msoluble in common organic solvents such as diethyl ether, aromatic and chlorinated hydrocarbons.soluble in acetonitrile, carbon tetrachloride, ether, toluenein hexane, 9.6 g/lin water, 9.0x10-6 g/l at 10 °c; 2.7x10-4 g/l at 20 °c; 7.0x10-4 g/l at 30 °cin water, 0.27 mg/l at 25 °csolubility in water: noneinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755842. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Temephos (CAS: 3383-96-8) is a non-systemic organophosphate insecticide primarily utilized as a larvicide in public health programs to control mosquito species, particularly *Aedes aegypti*, the vector for dengue and other viruses. It functions by inhibiting the acetylcholinesterase (AChE) enzyme in the target larvae. The World Health Organization (WHO) recommends its use in potable water containers, typically as a 1% granular formulation, at a dosage not exceeding 1 mg/L of the active ingredient. Its historical procurement has been driven by its low cost, ease of handling, and effectiveness in a variety of aquatic breeding sites.

Selecting a larvicide is not a simple matter of substituting one active ingredient for another. The effectiveness of any larvicide, including Temephos, is highly dependent on local conditions. Factors such as the target mosquito species, pre-existing insecticide resistance profiles in the vector population, water quality (e.g., organic debris, pH, temperature), and sunlight exposure can dramatically alter field performance. For example, a biological larvicide like *Bacillus thuringiensis israelensis* (Bti) may offer a better non-target safety profile but often has shorter residual activity compared to Temephos, necessitating more frequent and costly reapplication. Conversely, insect growth regulators (IGRs) like pyriproxyfen may offer longer control periods but act more slowly, which may be unsuitable for rapid outbreak response. Therefore, procurement decisions must be based on a nuanced understanding of the specific operational environment and control objectives, as direct substitution often leads to control failure or unforeseen operational burdens.

Extended Residual Activity in Water Containers Compared to Biological Alternatives

In comparative studies evaluating residual performance in water containers, Temephos demonstrates significantly longer periods of effective larval control than the microbial larvicide *Bacillus thuringiensis israelensis* (Bti). In an indoor setting, Temephos provided >50% emergence inhibition for 26 weeks, whereas Bti was effective for only 8 weeks. Under more challenging outdoor conditions, Temephos remained effective for 16 weeks, while Bti's efficacy dropped to just 2 weeks. Similarly, another study found that two different Temephos formulations provided nearly 100% control for over 6 months, while Bti tablets provided excellent control for approximately 90-112 days under the same conditions.

Evidence DimensionDuration of >50% Emergence Inhibition (Indoor)
Target Compound Data26 weeks
Comparator Or BaselineBti: 8 weeks
Quantified Difference3.25x longer duration of efficacy
ConditionsIndoor plastic water containers against *Aedes aegypti* larvae.

For public health programs, the longer residual activity of Temephos directly translates to lower operational costs due to reduced frequency of reapplication and labor.

Distinct Cross-Resistance Profile Compared to Other Organophosphates

Insecticide resistance management requires careful selection of active ingredients based on local resistance mechanisms. While selection pressure with Temephos can induce cross-resistance to some insecticides like fenthion, it demonstrates little to no cross-resistance with others, such as malathion and fenitrothion. One study showed that after six generations of Temephos selection, the resistance ratio for malathion actually decreased slightly, suggesting a potential negative cross-resistance. Furthermore, laboratory selection with malathion has been shown to have a negative impact on Temephos resistance levels, reinforcing that these two organophosphates can elicit different resistance mechanisms. This differentiation is critical for designing effective rotational strategies.

Evidence DimensionChange in Resistance Ratio (LC50) after Temephos Selection (6 Generations)
Target Compound DataTemephos: Resistance ratio increased to 200-fold
Comparator Or BaselineMalathion: Resistance ratio decreased from 1.77-fold to 1.45-fold
Quantified DifferenceTemephos selection did not increase, and slightly decreased, resistance to malathion.
ConditionsLaboratory selection of a field population of *Aedes aegypti*.

This evidence allows procurement managers to select Temephos for use in rotation with malathion, potentially slowing the development of resistance to both compounds in a vector control program.

Superior Potency (LC90) Against Culex quinquefasciatus Compared to IGRs and Pyrethroids

When compared against other classes of larvicides for control of *Culex quinquefasciatus*, Temephos demonstrates high potency. In a laboratory evaluation, Temephos exhibited a 90% lethal concentration (LC90) of 0.007 ppm. This was significantly more potent than the insect growth regulator (IGR) methoprene (LC90 = 0.172 ppm) and the pyrethroid cypermethrin (LC90 = 0.00061 ppm, though pyrethroids often have higher non-target toxicity). While some newer compounds show higher potency, Temephos's combination of efficacy and cost-effectiveness remains a key procurement driver, especially for susceptible populations.

Evidence DimensionLarval LC90 against *Culex quinquefasciatus*
Target Compound Data0.007 ppm
Comparator Or BaselineMethoprene (IGR): 0.172 ppm
Quantified DifferenceApproximately 24.5 times more potent than Methoprene
ConditionsLaboratory bioassay, 4th instar larvae.

This demonstrates that for controlling susceptible *Culex* populations, Temephos can achieve high mortality at very low concentrations, providing a cost-effective solution compared to alternatives like IGRs.

Cost-Driven Larval Control Programs in Large Water Storage Containers

Based on its extended residual activity, Temephos is a primary choice for treating large, semi-permanent water storage containers (e.g., cement jars, 200-liter drums) where frequent re-treatment is operationally difficult and costly. Its ability to provide control for 3-6 months significantly reduces labor and material costs compared to shorter-lasting biologicals like Bti.

Component of an Organophosphate Resistance Management Rotation

Given the evidence of negative or absent cross-resistance with malathion, Temephos is suitable for inclusion in structured insecticide rotation programs. It can be used in cycles with malathion (as an adulticide or larvicide, where appropriate) or other insecticide classes to mitigate the selection pressure and prolong the useful life of each active ingredient.

Rapid Response to Outbreaks with Susceptible Culex Populations

In areas where surveillance data indicate *Culex* populations remain susceptible, the high potency (low LC90) of Temephos makes it an effective tool for rapid reduction of larval populations during disease outbreaks. Its fast-acting nature is advantageous over slower-acting IGRs in emergency response scenarios.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Temephos appears as white crystalline solid or liquid (above 87 °F). Used as an insecticide. Technical grade is a viscous brown liquid. (NIOSH, 2024)
White, crystalline solid or liquid (above 87 degrees F). [insecticide] [Note: Technical grade is a viscous, brown liquid.]; [NIOSH]
COLOURLESS OR WHITE CRYSTALS OR LIQUID.
White, crystalline solid or liquid (above 87 °F).
White, crystalline solid or liquid (above 87 °F). [insecticide] [Note: Technical grade is a viscous, brown liquid.]

Color/Form

Colorless crystals
White, crystalline solid or liquid (above 87 degrees F) [Note: Technical grade is a brown, viscous liquid].

XLogP3

6

Hydrogen Bond Acceptor Count

9

Exact Mass

465.98972587 Da

Monoisotopic Mass

465.98972587 Da

Boiling Point

248 to 257 °F at 760 mmHg (Decomposes) (NIOSH, 2024)
248-257 °F (decomposes)
248-257 °F (Decomposes)

Flash Point

ABATE 4-E 167 °F (Closed Cup); ABATE 6-E 109 °F (Closed Cup); ABATE 200-E 113 °F (Closed Cup); ABATE 500-E 142 °F (Closed Cup)

Heavy Atom Count

27

Density

1.32 (NIOSH, 2024) - Denser than water; will sink
1.3 g/cu cm
1.3 g/cm³
1.32

LogP

5.96 (LogP)
log Kow = 5.96
5.96

Decomposition

When heated to decomposition it emits toxic /phosphorus oxide and sulfur oxide/ fumes.
120-125Â °C

Appearance

Solid powder

Melting Point

87 °F (NIOSH, 2024)
30.0-30.5 °C
30Â °C
87 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ONP3ME32DL

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (89.8%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H332 (10.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (14.29%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (93.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (16.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Abate is a cholinesterase inhibiting insecticide.
Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/

Vapor Pressure

7e-08 mmHg at 77 °F (NIOSH, 2024)
0.00000007 [mmHg]
Vapor pressure at 25Â °C: negligible
0.00000007 mmHg at 77 °F
(77 °F): 0.00000007 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

3383-96-8

Absorption Distribution and Excretion

Dermal penetration of (14)C-labeled abate was measured in rats, rabbits, and dogs. Absorption was assessed by monitoring excreted radioactivity in urine and feces for 7 days and analysis of tissue specimens /were conducted/. Absorption would be expected to be less than 3% of applied dose. No evidence of bodily retention or pooling of radioactive moiety was demonstrated.
In guinea pig, /oral/ absorption apparently was less than in rat, & biliary excretion of metabolites was demonstrated.
When (3)H temephos was administered to rats by mouth, radioactivity reached a peak in the blood between 5 and 8 hr and then dissipated within a half-life of about 10 hr. Appreciable radioactivity was found only in the GI tract and fat. Both in the feces and in the fat, most of the radioactivity came from unchanged insecticide, but small amounts of the sulfoxide were present also. Traces of temephos were found in the urine ... .
In mammals, elimination of mainly of unchanged temephos in the feces and urine.

Metabolism Metabolites

Studies with tritium-labeled abate indicated that this insecticide was relatively resistant to metabolic degradation. Residues on bean leaves ... consisted primarily of intact abate- about 70% of applied dose. The major metabolite was the sulfoxide derivative- less than 5% of the dose. Traces of sulfone derivative, oxygen analog, and glucosidic conjugates of phenolic hydrolysis products from abate and its sulfoxide & sulfone derivatives were also observed.
When rats were fed Abate, 60% of the material appeared in ... feces as the oxygen analog of Abate and its sulfoxide. The thiodiphenol, sulfinyldiphenol and sulfonyldiphenol were also found. In the urine, sulfate and glucoside conjugates of the hydrolysis products of Abate and sulfoxide as well as sulfone analogs accounted for 39.5% of the material administered. ... Five compounds found in feces and three in urine were not identified.
Larvae of the mosquito (Aedes aegypti L) metabolized Abate to sulfoxides and sulfones of Abate, the oxygen analog, and the demethylated analog. Some conjugates were also formed. In the housefuly, all expected metabolic products were found internally either as the intact ester or as hydrolyzed material ...
Abate yields in rat, abate sulfoxide and thiodiphenol. /From table/
For more Metabolism/Metabolites (Complete) data for TEMEPHOS (8 total), please visit the HSDB record page.

Wikipedia

Temefos

Biological Half Life

When (3)H temephos was administered to rats by mouth, radioactivity reached a peak in blood between 5 & 8 hr & then dissipated with half-life of about 10 hr.

Use Classification

INSECTICIDES

Methods of Manufacturing

Reaction of 4,4'-thiodiphenol and o,o-dimethyl phosphorochloridothioate
Preparation: J. B. Lovell, R. W. Baer, BE 648531 C.C. 63, 11433e (1965); eidem, US 3317636 (1964, 1967 both to American Cyanamid).

General Manufacturing Information

Phosphorothioic acid, Op,Op'-(thiodi-4,1-phenylene) Op,Op,Op',Op'-tetramethyl ester: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Temephos (technical grade) as unlikely to present an acute hazard in normal use; Main Use: insecticide.
Temephos is approved by the WHO for the use as a vector control agent in potable water and recommended application should not exceed a dosage of 1 mg/L.
Where ... /Abate is/ used ... /to control mosquito larvae/, water so treated must not be drunk by humans, livestock or pets, or used in birdbaths or aquariums, at least until ... chem has become diluted to point of insignificance.

Analytic Laboratory Methods

Method: OSHA PV2056; Procedure: high performance liquid chromatography using an ultraviolet detector; Analyte: temephos; Matrix: air; Detection Limit: 0.14 mg/cu m.
Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: temephos; Matrix: filtered natural-water; Detection Limit: 0.0361 ug/L.
Micro: Colorimetric method is based on the hydrolysis of abate to 4,4'-thiodiphenol & reaction with 4-aminoantipyrine & periodate, determination at 485 nm. Gas chromatographic determination of abate using FPD & ECD. Macro: Formulations assayed by GLC or by UV absorption after passage through silica gel.
Product analysis is by HPLC or by GLC. Residues may be determined by colorimetry or by GLC.
Temephos in pesticide formulations is determined by LC method at 254 nm. (Method is suitable for tech temephos and formulations with temephos as only active ingredient.)

Storage Conditions

Store in cool, dry, well-ventilated, secure area out of reach children and animals.
... Store in tightly closed containers in a cool, well-ventilated area away from strong acids or bases. Where possible, automatically transfer material from drum or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

Mixture of abate and malathion are appreciably more toxic in rats than either compound alone.

Stability Shelf Life

Stable indefinitely at room temperature; no observed hydrolysis at pH 8 at room temp for several wk or at pH 11 at 40 °C for several hr.
Optimum stability at pH 5-7
Stable @ 25 °C and in natural fresh and saline waters.
Stable at 25 °C for a least 2 years.

Dates

Last modified: 08-15-2023

Efficacy and safety of erenumab in the real-life setting of S. Antonio Abate Hospital's Headache Center (Gallarate)

Elisabetta Dalla Valle, Manlio Di Falco, Andrea Mancioli, Simona Corbetta, Isidoro La Spina
PMID: 33169193   DOI: 10.1007/s10072-020-04752-4

Abstract




Protocol for a prospective observational study: the Australia and New Zealand Diabetic and Ischaemic Foot Outcomes Study (ANZ-DIFOS)

Odette Hart, Shirley Jansen, Robert Fitridge, Manar Khashram
PMID: 34475182   DOI: 10.1136/bmjopen-2021-050833

Abstract

Diabetic foot disease is a common condition globally and is over-represented in indigenous populations. The propensity for patients with diabetic foot disease to undergo minor or major limb amputation is a concern. Diabetic foot disease and lower limb amputation are debilitating for patients and have a substantial financial impact on health services. The purpose of this multicentre study is to prospectively report the presentation, management and outcomes of diabetic foot disease, to validate existing scoring systems and assess long term outcomes for these patients particularly in relation to major limb amputation.
This is a multisite, international, prospective observational study, being undertaken at Waikato Hospital, New Zealand (NZ); Sir Charles Gairdner Hospital, the Royal Adelaide Hospital and the Queen Elizabeth Hospital, Australia. Consecutive participants with diabetic foot disease that meet inclusion criteria and agree to participate will be recruited from multidisciplinary team diabetic foot clinic, vascular clinic, dialysis and admission to hospital. Follow-up of participants will occur at 1, 3, 6 and 12 months. At recruitment and follow-up reviews, information about service details, demographic and clinical history, wound data and discharge information will be recorded. The primary outcomes are the time to wound healing, major amputation, overall mortality and amputation-free survival at 12 months. This study started in NZ in August 2020 and will commence in Australian sites in early 2021.
New Zealand Central Health and Disability Ethics Committee (20/CEN/122), Waikato DHB Research Department (RDO020044), Quality Improvement HoD Sir Charles Gairdner Hospital (39715) and the Central Adelaide Local Health Network (CALHN) Human Research Ethics Committee (13928). Results will be presented at international conferences and published in peer-reviewed journals.
Australian New Zealand Clinical Trials Registry (ACTRN12621000337875).


Human Biotransformation Pathway of Temephos Using an

Andrés Reyes-Chaparro, Francisco Alberto Verdín-Betancourt, Adolfo Sierra-Santoyo
PMID: 33112607   DOI: 10.1021/acs.chemrestox.0c00105

Abstract

Temephos is an organophosphorothioate (OPT) larvicide used for controlling vectors of diseases such as dengue, chikungunya, and Zika. OPTs require a metabolic activation mediated by cytochrome P540 (CYP) to cause toxic effects, such as acetylcholinesterase (AChE) activity inhibition. There is no information about temephos biotransformation in humans, and it is considered to have low toxicity in mammals. Recent studies have reported that temephos-oxidized derivatives cause AChE inhibition. The aim of this study was to propose the human biotransformation pathway of temephos using
tools. The metabolic pathway was proposed using the MetaUltra program of MultiCase software as well as the Way2Drug and Xenosite web servers. The results show the following three essential reactions of phase I metabolism: (1)
-oxidation, (2) oxidative desulfurization, and (3) dephosphorylation, as well as the formation of 19 possible intermediary metabolites. Temephos dephosphorylation is the most likely reaction, and it enables phase II metabolism for glucuronidation to be excreted. However, the CYP-dependent metabolism showed that temephos oxon can be formed, which could lead to toxic effects in mammals. CYP2B6, 2C9, and 2C19 are the main isoforms involved in temephos metabolism, and CYP3A4 and 2D6 have minor contributions. According to computational predictions, the highest probability of temephos metabolism is dephosphorylation and phase II reactions that do not produce cholinergic toxic effects; nonetheless, the participation of CYPs is highly possible if the primary reaction is depleted.


A Challenge for a Unique Dengue Vector Control Programme: Assessment of the Spatial Variation of Insecticide Resistance Status amongst

Rasika Dalpadado, Nayana Gunathilaka, Deepika Amarasinghe, Lahiru Udayanaga
PMID: 33884266   DOI: 10.1155/2021/6619175

Abstract

To date, dengue is considered an important public health problem in Sri Lanka. Irrational use of insecticides without evidence-based applications has primed the development of resistance in mosquito vectors.
The present study investigated the resistance status of
and
to commonly used insecticides in three selected Medical Officer of Health (MOH) areas (i.e., Attanagalla, Dompe, and Negombo) in Gampaha District, Western Province of Sri Lanka. Entomological surveys were performed using ovitraps and larval collections. Larval bioassays were carried out to determine the LC
, LC
, and LC
and susceptibility status for organophosphate temephos, whereas adult bioassays were performed to test the 0.03% deltamethrin and 0.8% malathion susceptibility.
The study revealed that the temephos concentrations required to control
(13.7-17.7 times) and
(4.6-7.6 times) are higher than the diagnostic concentration (0.012 mg/L) proposed by the World Health Organization. The highest resistance levels were observed for both
(14 ± 1.87) and
s (36 ± 1.87) collected from the Negombo MOH area. Therefore, the WHO recommended diagnostic concentration is no longer effective in controlling
and
larvae in these areas. Both the dengue vectors have evolved a high level of insecticide resistance to malathion and deltamethrin in the Gampaha District except
mosquitoes in rural areas. Further, vectors in rural areas are indicated susceptible (>98%) to pyrethroids and emergence of resistance (<97%) for organophosphate insecticides.
The results of this study warrant the vector management authorities on the proper application of insecticides and rational use in vector control. The susceptibility status of vector mosquitoes should be continuously monitored especially in dengue-endemic areas parallel to the routine surveillance programme. Further molecular studies are strongly recommended to determine the Knockdown Resistance (kdr) mutations among
populations.


Multiple insecticide resistance in Aedes aegypti (Diptera: Culicidae) from Boyeros municipality, Cuba and associated mechanisms

M M Rodríguez, A Ruiz, L Piedra, G Gutierrez, J Rey, M Cruz, J A Bisset
PMID: 32866457   DOI: 10.1016/j.actatropica.2020.105680

Abstract

In this study, insecticide resistance and the mechanisms responsible were characterized in Ae. aegypti of Boyeros municipality from Havana, Cuba. Boyeros represents a high epidemiological risk because it is located near the Havana International Airport, it is highly urbanized, and it has a large influx of people from endemic countries so that it qualifies as a sentinel site for surveillance. The larvae collected from five areas of this municipality showed resistance to temephos associated with metabolic enzymes. The adult mosquitoes displayed a deltamethrin resistance and less distinctly to other pyrethroids associated with a high frequency of sodium channel gene mutations (F1534C and V1016I), detected for the first time in a field population from Cuba. The presence in the field populations of two insecticide resistance mechanisms represents a limiting factor in the success of the control operations of this vector, so other strategies should be considered to preserve the effectiveness of the insecticides available in public health for vector control in Cuba.


Comparison of novaluron, pyriproxyfen, spinosad and temephos as larvicides against Aedes aegypti in Chiapas, Mexico

Carlos F Marina, J Guillermo Bond, José Muñoz, Javier Valle, Humberto Quiroz-Martínez, Jorge A Torres-Monzón, Trevor Williams
PMID: 32549084   DOI: 10.21149/10168

Abstract

To compare the efficacy of three modern larvicides with the organophosphate temephos for control of Aedes aegypti in water tanks in Chiapas.
Trials were performed to compare the efficacy of pyriproxyfen, novaluron, two formulations of spinosad (granules and tablets) and temephos in oviposition traps and domestic water tanks.
Pyriproxyfen and temephos provided 2-3 weeks of complete control of larvae in oviposition traps, whereas spinosad granules and novaluron provided 7-12 weeks of control. Treatment of water tanks resulted in a significant reduction in oviposition by Ae. aegypti in houses (p<0.001). Higher numbers of larvae were present in temephos and pyriproxyfen-treated water tanks compared to novaluron and spinosad tablet treatments during most of the study.
Spinosad formulations and novaluron were effective larvicides in this region. The poor performance of temephos may be indicative of reduced susceptibility in Ae. aegypti populations in Chiapas.


Elimination of

Moses N Katabarwa, Peace Habomugisha, Annet Khainza, David Oguttu, Edson Byamukama, James Katamanywa, Thomson Isingooma, Fredrick Bwenume, Christine Nahabwe, Monica Ngabirano, Paul Akampurira, Lauri Bernard, Thomas R Unnasch, Frank Richards
PMID: 32588807   DOI: 10.4269/ajtmh.20-0195

Abstract

Wambabya-Rwamarongo onchocerciasis focus is one of the eight foci Uganda verified using the WHO verification guidelines. The approach for elimination was twice yearly treatment with ivermectin for every round, treating at least 90% of all the eligible population. This was in combination with vector elimination using Abate
(BASF SE, Limburgerhof, Germany) since elimination nationwide policy was launched. From 2008 to 2013, the program distributed ivermectin with a mean treatment coverage of the ultimate treatment goal (UTG) or eligible population of 91.2%, with a range of 85-96%. In 2009, vector elimination based on ground larviciding had a dramatic impact on the
vectors, as the last fly was observed in October 2009. No more
vectors were observed during a period of at least 7 years, including the 3-year posttreatment surveillance (PTS) until the focus was reclassified as eliminated in August 2017. During the PTS period, none of the 10,578 trapped crabs were found infested with the aquatic stages of the vector. The last infested crab was observed in March 2010, and for at least 7 years, no infested crabs were observed. Serological surveys showed that of 2,978 young children examined in 2013, only one was OV16 positive (0.0%; 95% CI: 0-0.21). In 2017, after the PTS period, all 3,079 young children examined were negative for OV16 (95% CI: 0-0.16). Therefore, entomological and serological results provided evidence that resulted in the reclassification of Wambabya-Rwamarongo focus from "transmission interrupted" to "transmission eliminated" with no possibility of recrudescence.


Deletion of

Mehak Zahoor Khan, Vinay Kumar Nandicoori
PMID: 33468473   DOI: 10.1128/AAC.02095-20

Abstract

Eradication of tuberculosis (TB), caused by
(
), has been a challenge due to its uncanny ability to survive in a dormant state inside host granulomas for decades.
rewires its metabolic and redox regulatory networks to survive in the hostile hypoxic and nutrient-limiting environment, facilitating the formation of drug-tolerant persisters. Previously, we showed that protein kinase G (PknG), a virulence factor required for lysosomal escape, aids in metabolic adaptation, thereby promoting the survival of nonreplicating mycobacteria. Here, we sought to investigate the therapeutic potential of PknG against latent mycobacterium. We show that inhibition of PknG by AX20017 reduces mycobacterial survival in
latency models such as hypoxia, persisters, and nutrient starvation. Targeting PknG enhances the bactericidal activity of the frontline anti-TB drugs in peritoneal macrophages. Deletion of
resulted in 5- to 15-fold-reduced survival of
in chronically infected mice treated with anti-TB drugs. Importantly, in the Cornell mouse model of latent TB, the deletion of
drastically attenuated
's ability to resuscitate after antibiotic treatment compared with wild-type and complemented strains. This is the first study to investigate the sterilizing activity of
deletion and inhibition for adjunct therapy against latent TB in a preclinical model. Collectively, these results suggest that PknG may be a promising drug target for adjunct therapy to shorten the treatment duration and reduce disease relapse.


Insecticide resistance and genetic structure of Aedes aegypti populations from Rio de Janeiro State, Brazil

Rafi Ur Rahman, Luciano Veiga Cosme, Monique Melo Costa, Luana Carrara, José Bento Pereira Lima, Ademir Jesus Martins
PMID: 33591988   DOI: 10.1371/journal.pntd.0008492

Abstract

Vector control largely relies on neurotoxic chemicals, and insecticide resistance (IR) directly threatens their effectiveness. In some cases, specific alleles cause IR, and knowledge of the genetic diversity and gene flow among mosquito populations is crucial to track their arrival, rise, and spread. Here we evaluated Aedes aegypti populations' susceptibility status, collected in 2016 from six different municipalities of Rio de Janeiro state (RJ), to temephos, pyriproxyfen, malathion, and deltamethrin. We collected eggs of Ae. aegypti in Campos dos Goytacazes (Cgy), Itaperuna (Ipn), Iguaba Grande (Igg), Itaboraí (Ibr), Mangaratiba (Mgr), and Vassouras (Vsr). We followed the World Health Organization (WHO) guidelines and investigated the degree of susceptibility/resistance of mosquitoes to these insecticides. We used the Rockefeller strain as a susceptible positive control. We genotyped the V1016I and F1534C knockdown resistance (kdr) alleles using qPCR TaqMan SNP genotyping assay. Besides, with the use of Ae. aegypti SNP-chip, we performed genomic population analyses by genotyping more than 15,000 biallelic SNPs in mosquitoes from each population. We added previous data from populations from other countries to evaluate the ancestry of RJ populations. All RJ Ae. aegypti populations were susceptible to pyriproxyfen and malathion and highly resistant to deltamethrin. The resistance ratios for temephos was below 3,0 in Cgy, Ibr, and Igg populations, representing the lowest rates since IR monitoring started in this Brazilian region. We found the kdr alleles in high frequencies in all populations, partially justifying the observed resistance to pyrethroid. Population genetics analysis showed that Ae. aegypti revealed potential higher migration among some RJ localities and low genetic structure for most of them. Future population genetic studies, together with IR data in Ae aegypti on a broader scale, can help us predict the gene flow within and among the Brazilian States, allowing us to track the dynamics of arrival and changes in the frequency of IR alleles, and providing critical information to improving vector control program.


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